molecular formula C22H23N2O3P B4558311 diphenyl (4-phenyl-1-piperazinyl)phosphonate

diphenyl (4-phenyl-1-piperazinyl)phosphonate

Cat. No. B4558311
M. Wt: 394.4 g/mol
InChI Key: GMNAYUIHIHJRTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenyl phosphonate derivatives has been demonstrated through various methods, including the reaction of diphenyl phosphorochloridate with different agents. One study detailed the preparation of diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate as a useful condensing agent for synthesizing amides, esters, peptides, and β-lactams from β-amino acids, showcasing its versatility in organic synthesis (Ueda & Mori, 1992).

Molecular Structure Analysis

The molecular structure of diphenyl phosphonate derivatives has been elucidated through crystallography. For instance, the structures of diphenyl [3-methyl-1-(3-phenylthioureido)butyl]phosphonate and its related compounds revealed a syn-syn conformation of the thiourea moiety, enabling the formation of N-H...O hydrogen bonds, highlighting the impact of molecular conformation on chemical properties (Chęcińska et al., 2003).

Chemical Reactions and Properties

Diphenyl phosphonate derivatives undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, reactions of triphenyl(phenylethynyl)phosphonium bromide with α-aminoethers and dipiperidinomethane have been explored, indicating the formation of corresponding phosphonium bromides and amine hydrobromides, thus shedding light on their reaction mechanisms and potential synthetic utility (Bagdasaryan et al., 2007).

Physical Properties Analysis

The study of diphenyl phosphonate derivatives also encompasses the examination of their physical properties, such as solubility, melting points, and crystalline structure, crucial for understanding their behavior in various solvents and conditions. However, specific studies focusing solely on the physical properties of diphenyl (4-phenyl-1-piperazinyl)phosphonate were not identified in the provided references.

Chemical Properties Analysis

The chemical properties of diphenyl phosphonate derivatives, including acidity, basicity, and reactivity towards various chemical agents, have been characterized. Research into the antimicrobial activities of a series of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates against various bacterial and fungal strains highlights the potential applications of these compounds in developing new antimicrobial agents (Abdel-megeed et al., 2012).

Scientific Research Applications

Polymer Science Applications

Diphenyl phosphonate derivatives have been explored for their potential in creating proton-conducting membranes for fuel cells. A study by Allcock et al. (2002) describes the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] using diphenyl chlorophosphate. These polymers are candidates for use as proton-conducting membranes in fuel cells, highlighting their importance in energy conversion technologies (Allcock, Hofmann, Ambler, & Morford, 2002).

Coordination Chemistry and Catalysis

Rohlík et al. (2006) synthesized and characterized palladium(II) and platinum(II) complexes with phosphonated triphenylphosphine derivatives, including diphenylphosphanyl benzylphosphonate. These complexes exhibit potential for use in aqueous or biphasic catalysis due to their solubility in aqueous solutions, suggesting applications in homogeneous catalysis and as catalysts in organic synthesis (Rohlík et al., 2006).

Anticancer Research

Awad et al. (2018) reported on the design, synthesis, and biological evaluation of novel α-aminophosphonates based on the quinazolinone moiety as potential anticancer agents. These compounds, including diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate, displayed significant anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Awad, Abdel-Aal, Atlam, & Hekal, 2018).

Materials Science

Diphenyl phosphonate derivatives have also been investigated for their role in materials science. For example, Abdel-megeed et al. (2013) synthesized diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates as azo disperse dyes for dyeing polyester fabrics. These compounds were found to have good fastness properties when applied to polyester, suggesting their utility in textile applications (Abdel-megeed, Azaam, & El‐Hiti, 2013).

Antimicrobial Activities

Additionally, diphenyl phosphonate derivatives have been explored for their antimicrobial properties. Abdel-megeed et al. (2012) synthesized a series of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates and investigated their antimicrobial activities. Some compounds exhibited high antimicrobial activities against a range of bacteria and fungi at low concentrations, highlighting their potential as antimicrobial agents (Abdel-megeed, Badr, Azaam, & El‐Hiti, 2012).

properties

IUPAC Name

1-diphenoxyphosphoryl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N2O3P/c25-28(26-21-12-6-2-7-13-21,27-22-14-8-3-9-15-22)24-18-16-23(17-19-24)20-10-4-1-5-11-20/h1-15H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNAYUIHIHJRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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